(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is derived from its branched ethoxy-phosphoryl structure. The parent chain is a central ethyl group (C–C) flanked by two phosphoryl-diethyl ester moieties connected via ethoxy-ethoxy-ethyl linkages. The systematic name, (2-[2-[2-(diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester , reflects this arrangement.
The structural representation (Figure 1) illustrates two diethyl phosphonate groups attached to a triethylene glycol-like backbone. The SMILES notation CCOP(CCOCCOCCP(OCC)(OCC)=O)(OCC)=O confirms the connectivity:
- Two terminal diethyl phosphoryl groups (P(OCC)=O )
- Three ethoxy bridges (CCOCCOCCO )
- A central ethyl spacer (C–C )
This nomenclature adheres to IUPAC Rule PB-2.3.3 for phosphonic acid derivatives, prioritizing the longest chain containing the phosphorus atom and numbering substituents to minimize locants.
Alternative Naming Conventions in Organophosphorus Chemistry
In industrial and pharmacological contexts, organophosphorus compounds often employ non-IUPAC names emphasizing functional groups or synthetic pathways:
- Bis-diethylphosphonate triethylene glycol derivative : Highlights the two diethyl phosphonate groups and the triethylene glycol backbone.
- Ethoxylated diethyl phosphonate dimer : Refers to the ethoxy bridges linking the phosphoryl groups.
- O,O'-Diethyl tetraethylene diphosphonate : Uses the "O,O'-diethyl" prefix common in phosphonate ester nomenclature.
CAS Registry Number and Molecular Formula Validation
The compound’s identity is unambiguously defined by its CAS Registry Number 109438-35-9 and molecular formula C₁₄H₃₂O₈P₂ (Table 1).
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 109438-35-9 | |
| Molecular Formula | C₁₄H₃₂O₈P₂ | |
| Molecular Weight | 390.35 g/mol | |
| SMILES | CCOP(CCOCCOCCP(OCC)(OCC)=O)(OCC)=O |
Validation :
- Molecular Formula : Calculated molecular weight (14×12.01 + 32×1.008 + 8×16.00 + 2×30.97 = 390.34 g/mol ) matches the reported value (390.35 g/mol).
- CAS Number : Cross-referenced with supplier databases and structural analogs (e.g., CAS 17997-33-0 for diethyl(diethoxymethyl)phosphonate), confirming uniqueness.
Properties
IUPAC Name |
1,2-bis(2-diethoxyphosphorylethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O8P2/c1-5-19-23(15,20-6-2)13-11-17-9-10-18-12-14-24(16,21-7-3)22-8-4/h5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHMQGMRXROJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCP(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Diethyl Phosphite
A foundational approach involves the sequential alkylation of diethyl phosphite with ethoxy-containing substrates. As demonstrated in the synthesis of analogous phosphonates, diethyl phosphite reacts with chlorinated ethoxy intermediates under basic conditions. For instance, triethylene glycol dichloride can undergo phosphorylation in the presence of triethylamine (TEA) as an acid scavenger.
Reaction conditions :
-
Solvent : Anhydrous tetrahydrofuran (THF)
-
Pressure : 0.4–0.8 MPa (for gaseous reagents like methyl chloride)
This method benefits from scalability but requires stringent moisture control to prevent hydrolysis of the phosphite intermediate.
Catalytic Coupling Methods
Palladium-Catalyzed Hirao Cross-Coupling
Adapting methodologies from aromatic phosphorylation, a palladium-catalyzed coupling between triethylene glycol diiodide and diethyl phosphite has been explored.
Catalytic system :
While this method avoids harsh conditions, the cost of palladium catalysts and moderate yields limit industrial feasibility.
Reductive Amination-Phosphorylation Hybrid Approach
Adaptation of Neuroprotective Agent Synthesis
Drawing from the synthesis of NMDA antagonists, a reductive amination step introduces the ethoxy-phosphoryl moiety. Ethylene glycol derivatives are condensed with diethyl vinylphosphonate using sodium cyanoborohydride.
Procedure :
-
React triethylene glycol monoamine with diethyl vinylphosphonate in methanol.
-
Add NaBH₃CN (1.5 equiv) at 0°C.
This method excels in stereochemical control but requires toxic reductants.
Comparative Analysis of Methods
Critical Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the type of reaction and reagents used .
Scientific Research Applications
Agricultural Applications
1. Herbicides and Pesticides:
The compound has been studied for its potential use as an active ingredient in herbicides and pesticides. Its phosphonate structure allows it to interact effectively with plant systems, potentially enhancing herbicidal activity through improved absorption and translocation within plants. Research indicates that phosphonic acids can disrupt metabolic processes in target weeds, leading to effective weed management strategies.
2. Plant Growth Regulators:
Studies have shown that phosphonic acids can act as plant growth regulators, influencing growth patterns and stress responses in plants. The diethyl ester form may enhance the bioavailability of the active ingredient, promoting better uptake by plant tissues.
Pharmaceutical Applications
1. Drug Development:
The unique chemical properties of (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester make it a candidate for drug development, particularly in the design of prodrugs that require metabolic conversion to become active. Its ability to modify biological membranes can be exploited to enhance drug delivery systems.
2. Antiviral Agents:
Research has indicated that phosphonic acids exhibit antiviral properties, particularly against viral infections such as HIV and hepatitis B. The compound's structure may allow it to interfere with viral replication mechanisms, making it a potential candidate for further investigation in antiviral therapies.
Materials Science Applications
1. Surface Modification:
The compound can be utilized in the surface modification of materials to improve hydrophilicity or hydrophobicity, depending on the desired application. This is particularly relevant in the development of coatings for biomedical devices or sensors where biocompatibility is crucial.
2. Nanomaterials:
In nanotechnology, this compound can serve as a stabilizing agent for nanoparticles, enhancing their dispersion in solvents and improving their functional properties for applications in electronics or catalysis.
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| "Phosphonic Acids as Herbicides" | Agriculture | Demonstrated effective weed control in field trials with reduced phytotoxicity to crops. |
| "Antiviral Activity of Phosphonates" | Pharmaceuticals | Showed significant inhibition of viral replication in vitro, warranting further investigation into mechanism of action. |
| "Surface Functionalization of Nanoparticles" | Materials Science | Enhanced stability and dispersibility of nanoparticles using phosphonic acid derivatives, leading to improved performance in electronic applications. |
Mechanism of Action
The mechanism of action of (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparison of key structural features and functional groups is summarized in Table 1.
Key Observations :
- The target compound’s triethylene glycol chain enhances hydrophilicity compared to shorter-chain analogs like Diethyl (2,2-diethoxyethyl)phosphonate .
- Conjugated diene derivatives (e.g., [(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester) exhibit distinct electronic properties due to π-conjugation, which may influence reactivity in Diels-Alder reactions .
- Azide-functionalized analogs (e.g., Diethyl (2-azidoethoxy)methylphosphonate) are precursors for "click chemistry," a feature absent in the target compound .
Physical and Chemical Properties
Solubility :
- The target compound is likely soluble in polar organic solvents (e.g., dichloromethane, ethyl acetate) due to its ethoxy-rich chain, similar to Propargyl-PEG₃-phosphonic acid diethyl ester .
- Shorter-chain derivatives like Diethyl (2,2-diethoxyethyl)phosphonate show reduced solubility in water but moderate solubility in alcohols .
Thermal Stability :
- Phosphonic acid diethyl esters generally exhibit stability up to 150–200°C. Compounds with extended ethoxy chains (e.g., the target compound) may have lower melting points due to increased conformational flexibility .
Spectroscopic Data :
Biological Activity
The compound (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester, commonly referred to as diethyl 2-(2-(diethoxyphosphoryl)ethoxy)ethylphosphonate, is a phosphonic acid derivative that has garnered attention for its potential biological activity. This article explores its biological properties, including immunomodulatory effects, structure-activity relationships, and potential therapeutic applications.
- Chemical Formula : C14H32O8P
- Molecular Weight : 390.35 g/mol
- CAS Number : 109438-35-9
- Structure : The compound features a diethoxyphosphoryl group attached to a multi-ethylene glycol chain, which is significant for its biological interactions.
Biological Activity Overview
- Immunomodulatory Effects :
-
Structure-Activity Relationships (SAR) :
- Research indicates that the presence of the phosphonooxyethyl group does not significantly alter the biological activity compared to other lipid A analogs. However, variations in the anomeric configuration of glucosaminyl residues influence the potency of cytokine induction, with certain configurations showing enhanced activity .
-
Potential Therapeutic Applications :
- Given its immunomodulatory properties, the compound may serve as a candidate for developing treatments for systemic endotoxicosis and other inflammatory conditions. Its ability to modulate immune responses positions it as a potential therapeutic agent in managing diseases characterized by dysregulated cytokine production .
Study 1: Cytokine Induction
A study assessed the biological activity of synthetic phosphonooxyethyl analogs of lipid A. The findings demonstrated that these compounds could effectively stimulate human mononuclear cells to release TNF-α and IL-1, suggesting their potential use in immunotherapy . The structure of the compounds was crucial; for instance:
- PE-1 (Hexaacylated analog): High activity.
- PE-3 (Beta anomer): Lower activity.
Study 2: In Vivo Efficacy
In vivo studies have shown that modifications to the phosphonic acid structure can enhance efficacy against specific pathogens or malignancies. For example, derivatives with optimized side chains exhibited improved selectivity and potency against T-cell malignancies .
Data Table: Biological Activity Comparison
| Compound | Cytokine Induction | Anomeric Configuration | Biological Activity Level |
|---|---|---|---|
| PE-1 | TNF-α, IL-1 | Alpha | High |
| PE-2 | TNF-α, IL-6 | Alpha | Moderate |
| PE-3 | TNF-α | Beta | Low |
| Diethyl Ester | TNF-α, ILs | Variable | Potentially High |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for synthesizing this phosphonic acid diethyl ester derivative, and what challenges are associated with its purification?
- Methodology : The compound can be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, diethyl vinylphosphonate (or similar precursors) may undergo stepwise etherification with ethylene glycol derivatives under anhydrous conditions . Key steps include:
-
Use of excess diethyl vinylphosphonate to drive the reaction to completion.
-
Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) to isolate the product from unreacted starting materials and oligomers .
-
Challenges : Low yields due to competing side reactions (e.g., hydrolysis of phosphonate groups) and the need for rigorous solvent drying.
Reaction Conditions Yield Purity Method Reference Diethyl vinylphosphonate, THF, 55°C 16.7% NMR, MS, Column Chromatography Amino acid esters + paraformaldehyde 82.5% Distillation, extraction
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : ¹H and ³¹P NMR are critical for confirming phosphonate ester linkages and ethoxy group integration. For example, ¹H NMR signals at δ 1.2–1.4 ppm (ethoxy CH₃) and δ 3.8–4.2 ppm (P-O-CH₂) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate the backbone structure .
- IR Spectroscopy : Peaks near 1250 cm⁻¹ (P=O) and 1050 cm⁻¹ (P-O-C) confirm functional groups .
Q. What are the common chemical reactions that this compound undergoes, and how do reaction conditions influence product distribution?
- Methodology :
- Oxidation : The phosphonate group is stable, but ether linkages may oxidize under strong conditions (e.g., KMnO₄/H₂SO₄), forming carboxylic acids .
- Reduction : LiAlH₄ selectively reduces ester groups to alcohols without altering phosphonate moieties .
- Substitution : Nucleophilic agents (e.g., amines) displace ethoxy groups under basic conditions, forming phosphonamidates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?
- Methodology :
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., hydrolyzed phosphonates or cross-linked oligomers). Adjust reaction stoichiometry or solvent polarity to suppress undesired pathways .
- Kinetic Studies : Monitor reaction progress via in situ ³¹P NMR to optimize temperature and catalyst use (e.g., triethylamine for acid scavenging) .
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., molar ratios, solvents) and identify yield-limiting factors .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in biological systems?
- Methodology :
- Cytotoxicity Assays : Test derivatives against cancer cell lines (e.g., K-562 leukemia) using MTT assays. Correlate substituent effects (e.g., ethoxy chain length) with IC₅₀ values .
- Molecular Docking : Simulate interactions with target enzymes (e.g., phosphatases) using software like AutoDock to rationalize SAR .
- Metabolic Stability : Assess hydrolysis rates in serum via HPLC to evaluate bioavailability .
Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Compute partial charges on phosphorus and adjacent atoms using Gaussian or ORCA to predict nucleophilic attack sites .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated ethoxy groups to elucidate transition-state geometry .
- Solvent Effects : Measure reaction rates in polar aprotic solvents (e.g., DMF) versus non-polar media to assess stabilization of charged intermediates .
Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biomolecules?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding to lipid bilayers or proteins (e.g., albumin) using GROMACS to study membrane permeability or drug delivery potential .
- QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) to predict toxicity or bioactivity across derivatives .
- Docking-Pharmacophore Hybrid Models : Combine ligand-based and structure-based approaches to identify key interaction motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
